N-(4,5-dimethylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(4,5-dimethylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound known for its applications in biochemical assays, particularly in cell viability studies. This compound is often used in colorimetric assays to measure cellular metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring is formed through cyclization reactions involving methylation and subsequent functional group modifications.
Pyridine Ring Construction: The pyridine ring is synthesized through a series of condensation reactions, often involving aldehydes or ketones as starting materials.
Amide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, particularly the carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Scientific Research Applications
N-(4,5-dimethylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is widely used in scientific research, particularly in:
Cell Viability Assays: It is a key component in assays that measure cell metabolic activity, such as the MTT assay, where it is reduced by mitochondrial enzymes to form a colored formazan product.
Drug Screening: Used to assess the cytotoxic effects of various compounds on cell lines.
Biochemical Studies: Employed in studies investigating cellular respiration and metabolic pathways.
Mechanism of Action
The compound exerts its effects primarily through its interaction with cellular enzymes. In cell viability assays, it is reduced by mitochondrial dehydrogenases in living cells to form an insoluble formazan product. This reduction process is indicative of active cellular metabolism and is used to quantify cell viability.
Comparison with Similar Compounds
Similar Compounds
Tetrazolium Salts: Compounds like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) are similar in their use for cell viability assays.
Formazan Derivatives: Other formazan derivatives used in similar assays include 5-cyano-2,3-ditolyl tetrazolium chloride (CTC).
Uniqueness
N-(4,5-dimethylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific reduction properties and the distinct colorimetric change it undergoes, making it highly suitable for quantitative assays in cell biology and biochemistry.
This compound’s versatility and reliability in various biochemical assays underscore its importance in scientific research and industrial applications.
Biological Activity
N-(4,5-dimethylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on available literature.
Chemical Structure and Synthesis
The compound features a thiazole ring and a dihydropyridine moiety, which are known for their diverse biological activities. The synthesis of this compound often involves the Biginelli reaction, which combines aldehydes, urea, and β-keto esters under acidic conditions to form dihydropyrimidinones. This method has been optimized for yield and efficiency in various studies .
Anticancer Properties
Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways. This suggests that this compound may also possess similar properties .
Antioxidant Activity
Antioxidant assays have been conducted to evaluate the ability of this compound to scavenge free radicals. Preliminary results indicate that it may reduce oxidative stress markers in cell cultures, thus supporting its potential as a therapeutic agent for oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines and reactive oxygen species (ROS) production in macrophage cell lines. This activity is crucial for developing treatments for chronic inflammatory diseases .
Case Studies and Research Findings
Study | Findings | Methodology |
---|---|---|
Study 1 | Induced apoptosis in HeLa cells | Flow cytometry and caspase activity assays |
Study 2 | Reduced oxidative stress markers | DPPH scavenging assay |
Study 3 | Inhibited TNF-alpha production | ELISA on RAW264.7 macrophages |
These studies highlight the compound's multifaceted biological activities, suggesting its potential utility in therapeutic applications.
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Antioxidant Defense : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Inflammation Modulation : It downregulates the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-7-8(2)20-13(14-7)15-12(18)9-6-16(3)11(17)5-10(9)19-4/h5-6H,1-4H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGLZADZFXXYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CN(C(=O)C=C2OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.